
2-Chloro-7-nitrothianthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-nitrothianthrene is an organic compound that belongs to the class of thianthrene derivatives Thianthrene is a sulfur-containing heterocyclic compound, and the addition of chloro and nitro groups at specific positions on the thianthrene ring gives rise to this compound
Preparation Methods
The synthesis of 2-Chloro-7-nitrothianthrene typically involves nucleophilic aromatic substitution reactions. One common method is the nitration of thianthrene, followed by chlorination. The nitration process involves treating thianthrene with a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position. The resulting nitrothianthrene is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group .
Chemical Reactions Analysis
2-Chloro-7-nitrothianthrene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include reducing agents like tin and hydrochloric acid, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-7-nitrothianthrene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Chloro-7-nitrothianthrene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
2-Chloro-7-nitrothianthrene can be compared with other thianthrene derivatives, such as:
This compound: Similar in structure but with different substituents.
2-Bromo-7-nitrothianthrene: Contains a bromo group instead of a chloro group.
2-Chloro-7-aminothianthrene: Contains an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of chloro and nitro groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
89880-55-7 |
|---|---|
Molecular Formula |
C12H6ClNO2S2 |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
2-chloro-7-nitrothianthrene |
InChI |
InChI=1S/C12H6ClNO2S2/c13-7-1-3-9-11(5-7)17-10-4-2-8(14(15)16)6-12(10)18-9/h1-6H |
InChI Key |
ROEQWZJFXMARFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(S2)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


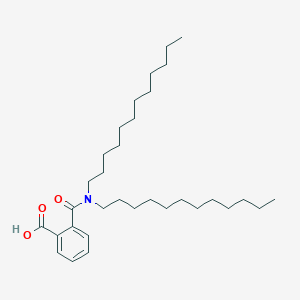
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-4-methylhexan-3-one](/img/structure/B14384635.png)
![1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene](/img/structure/B14384636.png)
![[2,4,6-Tritert-butyl-3,5-bis(3,6-ditert-butylnaphthalen-2-yl)phenyl] phosphite](/img/structure/B14384639.png)
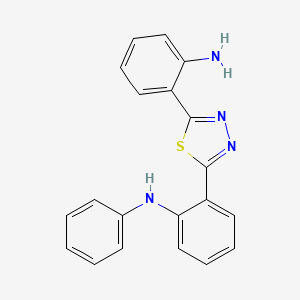
![2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide](/img/structure/B14384646.png)
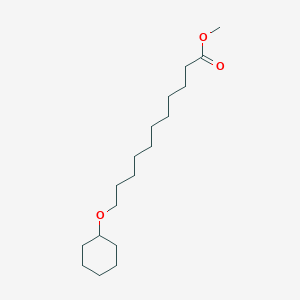

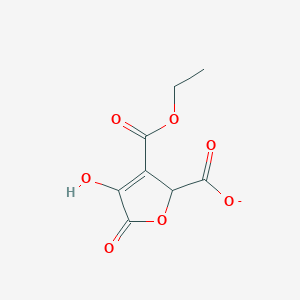
![N-[2-[2,4-bis(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B14384670.png)
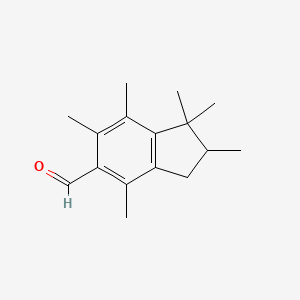
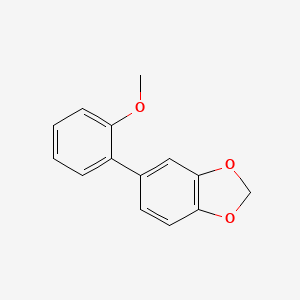

![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)
